2H-1,3-Benzoxazin-2-one

Overview

Description

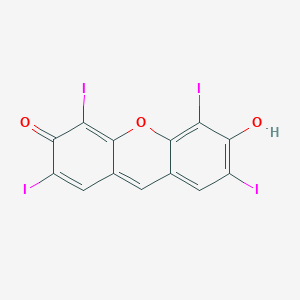

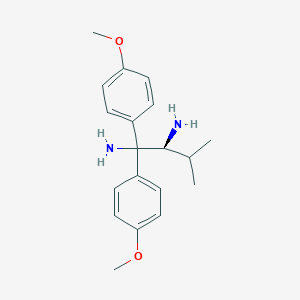

2H-1,3-Benzoxazin-2-one is a chemical compound that belongs to the class of organic compounds known as benzoxazinones. These compounds contain a benzene ring fused to an oxazine ring which is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom. The this compound structure is a key scaffold in various biologically active molecules and is widely utilized in drug discovery due to its unique structure and drug-like properties .

Synthesis Analysis

The synthesis of this compound derivatives has been explored through various methods. An efficient one-pot cascade synthesis using copper-catalyzed coupling of o-halophenols and 2-halo-amides has been developed, yielding diverse 2H-1,4-benzoxazin-3-(4H)-ones with good to excellent yields . Another approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which also shows significant stereoselectivity . Additionally, a green synthesis method has been reported for the construction of substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine without the need for a catalyst, leading to diastereomers with excellent diastereoselectivity . A phase-transfer-catalyzed asymmetric alkylation has been used for the highly enantioselective synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction analysis has been employed to unequivocally establish the configuration around the double bond of major stereoisomers in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives . NMR spectroscopy has proven useful in distinguishing between isomeric benzoxazine structures and between exocyclic and endocyclic double bonds in the hetero ring, as demonstrated in studies on 2H-1,4-benzoxazin-3-thiones .

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring can be synthesized and used as precursors for functionalized o-quinone methides and multisubstituted phenols . Reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid has been described as a simple route for the synthesis of 1,4-benzoxazin-3-(4H)-ones . Nucleophilic displacement reactions on 2H-1,4-benzoxazin-3-thione derivatives have also been explored, with NMR used to ascertain the structure of the reaction products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents on the benzene ring can affect the reactivity and stability of the compounds . The stereochemistry of the derivatives is also an important factor, as seen in the diastereoselective synthesis of benzoxazine analogues, which can lead to different physical properties such as melting points and solubilities . The tautomeric nature of benzoxazinones, as in the case of 2H-1,4-benzoxazin-3-thiones, can also influence their chemical behavior and interaction with other molecules .

Scientific Research Applications

Phytochemistry and Biological Properties

2H-1,3-Benzoxazin-2-one, a compound of the (2H)-1,4-benzoxazin-3(4H)-one class, has been extensively studied in phytochemistry. These compounds, including 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA), exhibit a range of biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. This makes them of significant interest in developing natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009).

Biosynthesis Research

2H-1,4-Benzoxazin-3(4H)-one has been identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize. This discovery is crucial for understanding the biochemical pathways in plants and the role of these compounds in plant ecology (Kumar et al., 1994).

Synthetic Chemistry

Significant research has been done in the synthesis of this compound derivatives. For instance, an efficient one-pot cascade synthesis of these compounds has been developed, highlighting their potential in various synthetic applications (Chen et al., 2009). Another study describes a practical synthesis of 2H-1,3-benzoxazines using copper, hydrogen peroxide, and triethylamine, emphasizing the versatility of these compounds in chemical synthesis (Trammell et al., 2021).

Material Science

3,4-Dihydro-1,3-2H-Benzoxazines, a variant of these compounds, have applications beyond their use as monomers for making polybenzoxazines. They have been explored for use in luminescent materials, ligands for cations, and as reducing agents for precious metal ions, indicating their potential in material science and engineering (Wattanathana et al., 2017).

Pharmacology and Drug Development

Derivatives of 2H-1,3-Benzoxazin-4(3H)-one containing indole moieties have been synthesized and evaluated for their inhibitory potential against PDE4B, an enzyme linked to inflammatory diseases. This indicates their potential application in drug discovery and pharmacology (Rao et al., 2014).

Environmental and Agricultural Sciences

The synthesis and study of fully bio-based benzoxazines suggest applications in environmentally friendly materials, particularly in agriculture and green chemistry. These studies focus on understanding the copolymerization process and exploring the potential of these compounds in creating sustainable materials (Wang et al., 2012).

Mechanism of Action

Target of Action

2H-1,3-Benzoxazin-2-one, also known as Coumaraz-2-one, is a heterocyclic compound that has been found to interact with several biological targets. One of the primary targets of this compound is the DNA topoisomerase enzyme . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

The interaction of this compound with its targets leads to significant changes in their function. For instance, when interacting with DNA topoisomerase, it acts as an inhibitor . The compound utilizes the nitrogen atom present in the heterocyclic ring as the directing group to afford regioselective halogenated products .

Biochemical Pathways

The biosynthesis of this compound involves a linear pathway leading to the storage of its derivatives as glucoside conjugates . This pathway includes nine enzymes and is influenced by the presence of other plants, leading to increased production of the compound . The compound is also involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants .

Pharmacokinetics

Some studies suggest that the compound exhibits a dose-dependent absorption and excretion in humans . The plasma level of the compound peaks approximately 3 hours after food intake, and it can be detected in urine even 36 hours after consumption .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. For instance, it has been found to exhibit antimicrobial, anti-mycobacterial, anti-inflammatory, anti-hypertensive, anti-fungal, D2 receptor antagonist, antitumor, and inhibitor of platelet aggregation activities . It also acts as a potential poison for human topoisomerase I .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For example, the presence of weeds has been found to stimulate the production of the compound in wheat seedlings . Furthermore, the compound’s action can be influenced by the conditions under which it is synthesized .

Biochemical Analysis

Biochemical Properties

2H-1,3-Benzoxazin-2-one participates in biochemical reactions involving several enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of benzoxazinoids, a class of indole-derived plant metabolites . The enzyme 2-Hydroxy-1,4-benzoxazin-3-one monooxygenase (BX5) catalyzes the conversion of this compound in the presence of NAD(P)H and oxygen . The interactions between this compound and these enzymes are crucial for the biosynthesis of benzoxazinoids .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, benzoxazinoids, which include this compound, have been found to play important roles in plant defense, potentially impacting the expression of defense-related genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to enzyme activation or inhibition, and changes in gene expression . For instance, it is involved in the hydroxylation of benzoxazinoids, a process catalyzed by the enzyme BX5 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the concentration of benzoxazinoids, including this compound, decreases over time in certain plant tissues . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, may vary depending on the specific conditions of in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, benzoxazinoids, a group that includes this compound, have been studied for their pharmacological properties . The effects of these compounds can vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of benzoxazinoid biosynthesis . This process involves several enzymes and cofactors, and can impact metabolic flux and metabolite levels . For example, the enzyme BX5 plays a key role in the conversion of this compound during the biosynthesis of benzoxazinoids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, it is known that benzoxazinoids are stored in the vacuole prior to their biochemical reactions in the cytoplasm .

Subcellular Localization

The subcellular localization of this compound can impact its activity or function. While specific compartments or organelles for this compound have not been identified, it is known that benzoxazinoids, including this compound, are stored in the vacuole prior to their biochemical reactions in the cytoplasm .

properties

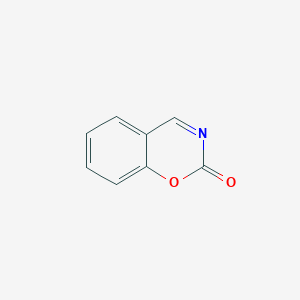

IUPAC Name |

1,3-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXMBBKKPTYJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513343 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5651-38-7 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)